5,7,4'-トリヒドロキシ-8-メチルフラバノン

概要

説明

8-メチルナリンゲニンは、メトキシ化されたフラボノイドであり、様々な柑橘類に含まれる天然のフラバノンであるナリンゲニンの誘導体です。 この化合物は、抗酸化作用、抗炎症作用、抗がん作用を含む潜在的な生物活性を持つことで知られています .

2. 製法

合成経路と反応条件: 8-メチルナリンゲニンの合成は通常、ナリンゲニンのメチル化を伴います。 一般的な方法の1つは、フラボノイドO-メチルトランスフェラーゼを使用する方法です。これは、ナリンゲニンの8位の水酸基にメチル基を転移する触媒作用を持つ酵素です . この反応は、必要な酵素を発現するように遺伝子操作された酵母または細菌などの微生物系で行うことができます .

工業生産方法: 8-メチルナリンゲニンの工業生産は、遺伝子組み換え微生物を利用して大量に化合物を生産するバイオテクノロジー的手法によって達成することができます。 発酵条件の最適化と特定の培地の使用により、収率を大幅に高めることができます .

科学的研究の応用

Chemistry: It is used as a precursor for the synthesis of other bioactive flavonoids.

Biology: It has been shown to modulate cellular signaling pathways and has potential as a therapeutic agent.

Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.

生化学分析

Cellular Effects

Flavonoids are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Like other flavonoids, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylnaringenin typically involves the methylation of naringenin. One common method is the use of flavonoid O-methyltransferases, which catalyze the transfer of a methyl group to the hydroxyl group at the 8-position of naringenin . This reaction can be carried out in microbial systems such as yeast or bacteria engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of 8-methylnaringenin can be achieved through biotechnological methods, utilizing genetically modified microorganisms to produce the compound in large quantities. Optimization of fermentation conditions and the use of specific growth media can significantly enhance the yield .

化学反応の分析

反応の種類: 8-メチルナリンゲニンは、次のような様々な化学反応を受けます:

酸化: この反応は、キノン類や他の酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。

置換: 置換反応は水酸基で起こり、様々な誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン化アルキルや酸塩化物などの試薬を置換反応に使用することができます。

主な生成物: これらの反応から生成される主な生成物には、様々なメトキシ化および水酸化誘導体があり、それらは異なる生物活性を持つ可能性があります .

4. 科学研究への応用

化学: これは、他の生物活性フラボノイドの合成のための前駆体として使用されます。

生物学: 細胞シグナル伝達経路を調節することが示されており、治療薬としての可能性があります。

作用機序

8-メチルナリンゲニンの作用機序には、様々な分子標的や経路との相互作用が含まれます:

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: 炎症性サイトカインや酵素の産生を阻害します。

類似の化合物:

ナリンゲニン: 8位にメチル基がない親化合物です。

8-プレニルナリンゲニン: 8位にプレニル基を持つ別の誘導体です。

ナリンジン: ナリンゲニンのグリコシド型です。

独自性: 8-メチルナリンゲニンは、その特異的なメチル化により、メチル化されていない対応物と比較して、その生物活性と安定性を高めることができます .

類似化合物との比較

Naringenin: The parent compound, which lacks the methyl group at the 8-position.

8-Prenylnaringenin: Another derivative with a prenyl group at the 8-position.

Naringin: The glycosidic form of naringenin.

Uniqueness: 8-Methylnaringenin is unique due to its specific methylation, which can enhance its bioactivity and stability compared to its non-methylated counterparts .

生物活性

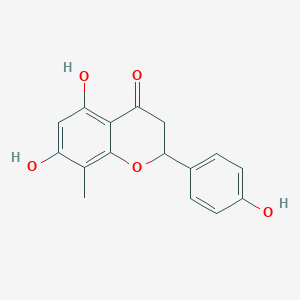

5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methyl-naringenin, is a flavanone compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on a review of current research findings.

Chemical Structure and Properties

5,7,4'-Trihydroxy-8-methylflavanone has the molecular formula and features three hydroxyl groups at positions 5, 7, and 4' on the flavanone backbone. The presence of these hydroxyl groups contributes to its reactivity and biological activity. The compound is primarily isolated from various plant sources, including Qualea grandiflora .

1. Antioxidant Activity

Research indicates that 5,7,4'-Trihydroxy-8-methylflavanone exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Studies have shown that this flavanone can reduce inflammation markers in various biological models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antimicrobial Activity

5,7,4'-Trihydroxy-8-methylflavanone has demonstrated antimicrobial properties against a range of pathogens. It exhibits inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria have been reported in the range of 23–35 μg/mL .

4. Cytotoxic Effects

The compound has shown moderate cytotoxic effects against various cancer cell lines, including human myelogenous leukemia (K-562) and human hepatocarcinoma (SMMC-7721). For instance, IC50 values for K-562 cells were reported at approximately 9.5 μg/mL . These findings suggest potential applications in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique biological activities of 5,7,4'-Trihydroxy-8-methylflavanone, it is beneficial to compare it with structurally similar flavonoids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naringenin | Hydroxyl groups at positions 5 and 7 | Lacks the methyl group at position 8 |

| 8-Methoxyflavanone | Methoxy group at position 8 | Contains methoxy instead of hydroxyl at position 8 |

| Quercetin | Multiple hydroxyl groups | More extensive antioxidant activity due to additional hydroxyls |

| Hesperetin | Hydroxyl groups at positions 3', 5', and 7 | Different substitution pattern affecting activity |

The specific arrangement of hydroxyl groups and the methyl group at position 8 in 5,7,4'-Trihydroxy-8-methylflavanone influences its biological activities uniquely compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits of this flavanone:

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVYLXBMPRDZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 5,7,4'-Trihydroxy-8-methylflavanone been identified in nature?

A1: 5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the leaves of two different Rhododendron species: Rhododendron spiciferum [] and Rhododendron capitatum [].

Q2: What potential bioactivity has been observed for 5,7,4'-Trihydroxy-8-methylflavanone?

A2: While 5,7,4'-Trihydroxy-8-methylflavanone itself has not been extensively studied for bioactivity in the provided research, a related compound isolated from Rhododendron spiciferum, namely epicatechin-(2β→O→7,4β→8)-ent-epicatechin, demonstrated the ability to enhance the proliferation of spleen lymphocytes in mice, suggesting potential immunomodulatory activity []. Further research is needed to explore the specific bioactivities of 5,7,4'-Trihydroxy-8-methylflavanone.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。